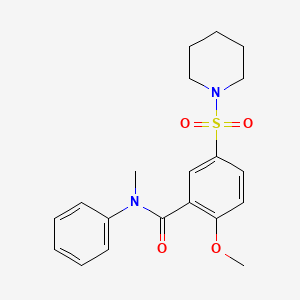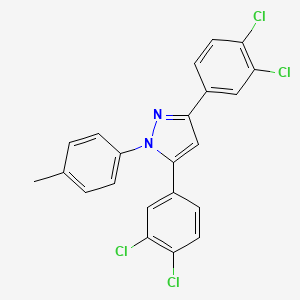![molecular formula C23H17N3O5S B4721082 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)
3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, also known as MNQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MNQ belongs to the quinazolinone family of compounds, which are known to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone exhibits anti-inflammatory, anti-cancer, and anti-viral properties. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been shown to inhibit the replication of the hepatitis C virus and may have potential as an anti-viral agent.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood, but studies have shown that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and viral replication. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been shown to inhibit the activity of the RNA-dependent RNA polymerase (RdRp) enzyme, which is involved in the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone exhibits a variety of biochemical and physiological effects. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells, and may have potential as a chemotherapeutic agent. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to inhibit the replication of the hepatitis C virus, and may have potential as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and can be obtained in high yields. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is also stable under a variety of conditions, which makes it suitable for use in a variety of assays. One limitation is that 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has low solubility in water, which can make it difficult to use in aqueous-based assays. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is also relatively expensive compared to other compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone research. One direction is to further investigate the mechanism of action of 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, and to identify the specific enzymes and signaling pathways that it targets. Another direction is to investigate the potential of 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to investigate the potential of 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone as an anti-viral agent for the treatment of hepatitis C and other viral infections. Finally, future studies should investigate the potential of 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone to target other diseases and conditions, such as inflammatory diseases.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and has potential as a chemotherapeutic and anti-viral agent. Further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone and to investigate its potential as a therapeutic agent for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-31-18-12-10-16(11-13-18)25-22(28)19-4-2-3-5-20(19)24-23(25)32-14-21(27)15-6-8-17(9-7-15)26(29)30/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNAMRWTHBIBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4721011.png)
![5-(difluoromethyl)-3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721024.png)
![3-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4721028.png)

![5-(2-furyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4721034.png)
![1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4721052.png)
![3-[({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4721059.png)
![3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4721064.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)

![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)